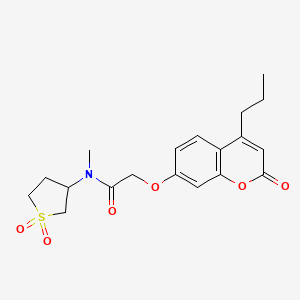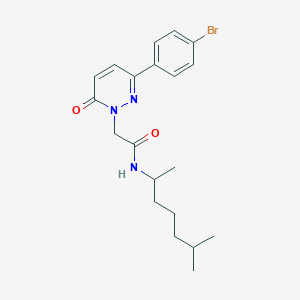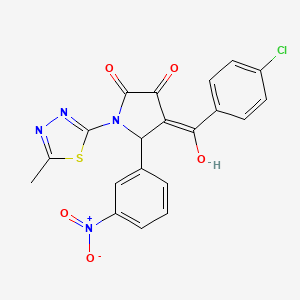![molecular formula C19H23N3O5S B11131567 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11131567.png)
2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide: is a synthetic organic compound. Its chemical structure consists of several functional groups, including a sulfonyl group, a morpholine ring, and a pyridine moiety. Let’s explore its preparation methods, chemical properties, and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using a palladium catalyst. Specifically, the compound is formed through the coupling of an arylboronic acid derivative (containing the phenoxy and pyridine functionalities) with a suitable electrophilic partner (such as a sulfonyl chloride). The reaction conditions are mild and allow for functional group tolerance .
Industrial Production: While specific industrial production methods may vary, large-scale synthesis typically involves optimizing the Suzuki–Miyaura coupling conditions. Researchers and manufacturers focus on scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Other Transformations: Depending on the reaction conditions, it may participate in other processes.
Boron Reagents: Boron-based reagents (such as boronic acids) are essential for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products of these reactions include derivatives with modified functional groups, such as halogenated or alkylated forms.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug development.
Biological Studies: Scientists investigate its effects on cellular processes.
Drug Discovery: Researchers explore its potential as a therapeutic agent.
Materials Science: It may find applications in materials with specific properties.
Agrochemicals: It could be relevant in crop protection.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing pathways relevant to its intended purpose.
Comparison with Similar Compounds
While I don’t have information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-3-YL)methyl]acetamide .
Remember that this compound’s applications and properties continue to be explored by scientists worldwide, and its significance may evolve over time. or specialized databases
Properties
Molecular Formula |
C19H23N3O5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23N3O5S/c1-15-11-17(28(24,25)22-7-9-26-10-8-22)4-5-18(15)27-14-19(23)21-13-16-3-2-6-20-12-16/h2-6,11-12H,7-10,13-14H2,1H3,(H,21,23) |
InChI Key |
IUJIURUHVHCZME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11131501.png)

![4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B11131512.png)
![N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide](/img/structure/B11131515.png)
![methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate](/img/structure/B11131525.png)

![1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-4-carboxamide](/img/structure/B11131543.png)
![4-[(4-chloro-1-benzothiophen-2-yl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11131546.png)
![ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate](/img/structure/B11131550.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131556.png)
![(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11131557.png)
![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131562.png)

